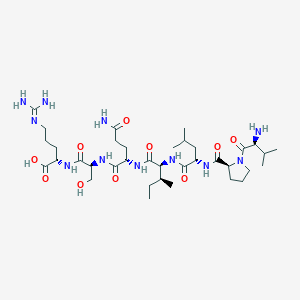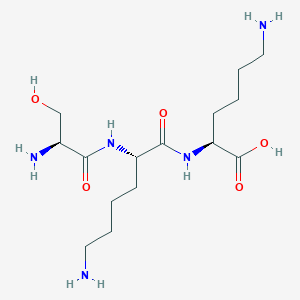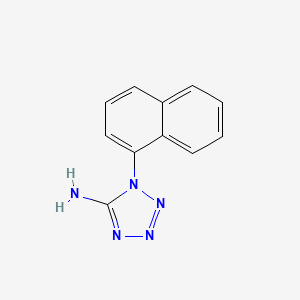
Dimethylbis(10-phenylanthracen-9-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(10-phenylanthracen-9-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 10-phenylanthracen-9-yl groups attached to a central silicon atom, which is also bonded to two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(10-phenylanthracen-9-yl)silane typically involves the use of cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst and a base. The resulting 10-phenylanthracen-9-yl groups are then reacted with a silicon precursor, such as dimethyldichlorosilane, to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis(10-phenylanthracen-9-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethylbis(10-phenylanthracen-9-yl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying photophysical properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which dimethylbis(10-phenylanthracen-9-yl)silane exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to form triplet excited states. These excited states can then participate in energy transfer processes, such as triplet-triplet annihilation, leading to photon upconversion. This mechanism is useful in applications like OLEDs and photon upconversion systems .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: A well-known compound used in similar applications, such as OLEDs and photon upconversion.
9,10-Dimethylanthracene: Another anthracene derivative with similar photophysical properties.
10,10’-Diphenyl-9,9’-bianthracene: Lacks the central silicon atom but has similar structural features.
Uniqueness
Dimethylbis(10-phenylanthracen-9-yl)silane is unique due to the presence of the silicon atom, which imparts different electronic properties compared to its carbon analogs. This can lead to variations in photophysical behavior and reactivity, making it a valuable compound for specific applications .
Propiedades
Número CAS |
219917-75-6 |
|---|---|
Fórmula molecular |
C42H32Si |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
dimethyl-bis(10-phenylanthracen-9-yl)silane |
InChI |
InChI=1S/C42H32Si/c1-43(2,41-35-25-13-9-21-31(35)39(29-17-5-3-6-18-29)32-22-10-14-26-36(32)41)42-37-27-15-11-23-33(37)40(30-19-7-4-8-20-30)34-24-12-16-28-38(34)42/h3-28H,1-2H3 |
Clave InChI |
QDDMKMQXAPWTIU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)

![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
